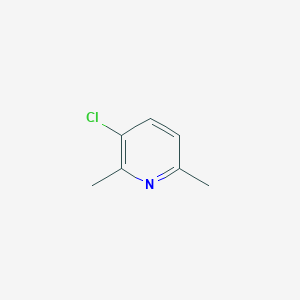

3-Chloro-2,6-dimethylpyridine

Description

BenchChem offers high-quality 3-Chloro-2,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNDVEZEFRURCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343203 | |

| Record name | 3-Chloro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2405-06-3 | |

| Record name | 3-Chloro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Chloro-2,6-dimethylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 3-Chloro-2,6-dimethylpyridine, a pyridine (B92270) derivative of significant interest in medicinal chemistry and materials science. This document details plausible synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to facilitate its preparation in a laboratory setting.

Introduction

3-Chloro-2,6-dimethylpyridine, also known as 3-chloro-2,6-lutidine, is a heterocyclic compound whose substituted pyridine scaffold is a key structural motif in numerous pharmaceuticals and functional materials. The precise placement of the chloro and methyl groups on the pyridine ring allows for diverse downstream chemical modifications, making it a valuable building block in organic synthesis. This guide focuses on the most viable synthetic strategies, primarily proceeding through a pyridine N-oxide intermediate, which offers superior control over regioselectivity compared to direct chlorination methods.

Synthetic Routes

Two primary strategies are considered for the synthesis of 3-Chloro-2,6-dimethylpyridine:

-

Direct Chlorination of 2,6-Dimethylpyridine (B142122): This approach involves the direct reaction of 2,6-dimethylpyridine with a chlorinating agent. However, achieving regioselectivity at the 3-position is challenging due to the directing effects of the methyl groups, which favor substitution at the 4-position, and the potential for side-chain chlorination.

-

Synthesis via a Pyridine N-oxide Intermediate: This two-step route is generally preferred for achieving high regioselectivity. It involves the initial oxidation of 2,6-dimethylpyridine to its N-oxide, followed by a regioselective chlorination and subsequent deoxygenation. The N-oxide functionality alters the electronic properties of the pyridine ring, enabling more controlled substitution patterns.

This guide will focus on the more strategic and selective N-oxide route.

Route 1: Synthesis via 2,6-Dimethylpyridine N-oxide

This pathway involves three key stages:

-

Oxidation: Synthesis of 2,6-Dimethylpyridine N-oxide.

-

Chlorination: Regioselective chlorination to form 3-Chloro-2,6-dimethylpyridine N-oxide.

-

Deoxygenation: Removal of the N-oxide to yield the final product.

Figure 1: Overall workflow for the synthesis of 3-Chloro-2,6-dimethylpyridine via the N-oxide route.

Stage 1: Synthesis of 2,6-Dimethylpyridine N-oxide

The initial step involves the oxidation of the nitrogen atom in the 2,6-dimethylpyridine ring. This is a common and high-yielding reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylpyridine (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) or acetic acid.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.) in the same solvent, dropwise to the cooled solution while stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford 2,6-dimethylpyridine N-oxide as a white solid.

| Parameter | Value | Reference |

| Starting Material | 2,6-Dimethylpyridine | [1] |

| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Temperature | 0 °C to 20-25 °C | [1] |

| Reaction Time | 24 hours | [1] |

| Typical Yield | High | General Knowledge |

Table 1: Summary of reaction parameters for the synthesis of 2,6-Dimethylpyridine N-oxide.

Stage 2: Regioselective Chlorination to 3-Chloro-2,6-dimethylpyridine N-oxide

This is the most critical step for achieving the desired regioselectivity. The use of phosphoryl chloride (POCl₃) is a common method for the chlorination of pyridine N-oxides. While chlorination typically occurs at the 2- or 4-positions, specific conditions can favor 3-substitution, although this is less common. The presence of two methyl groups at the 2- and 6-positions sterically hinders these positions, potentially increasing the likelihood of substitution at the 3- and 5-positions.

Experimental Protocol (Proposed):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place 2,6-dimethylpyridine N-oxide (1.0 eq.).

-

Addition of Reagent: Carefully add phosphoryl chloride (POCl₃) (2.0-3.0 eq.) dropwise to the flask at room temperature. The reaction is often exothermic.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a base, such as a saturated aqueous solution of sodium carbonate or sodium hydroxide, until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-Chloro-2,6-dimethylpyridine N-oxide, can be purified by column chromatography.

| Parameter | Value (Proposed) | Reference (Analogous) |

| Starting Material | 2,6-Dimethylpyridine N-oxide | [2] |

| Chlorinating Agent | Phosphoryl chloride (POCl₃) | [2] |

| Solvent | Neat (or high-boiling inert solvent) | [2] |

| Reaction Temperature | Reflux (approx. 105-110 °C) | [2] |

| Reaction Time | Several hours | [2] |

| Typical Yield | Moderate | General Knowledge |

Table 2: Proposed reaction parameters for the synthesis of 3-Chloro-2,6-dimethylpyridine N-oxide.

Stage 3: Deoxygenation of 3-Chloro-2,6-dimethylpyridine N-oxide

The final step is the removal of the N-oxide group to yield the target compound. This can be achieved using various reducing agents.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-Chloro-2,6-dimethylpyridine N-oxide (1.0 eq.) in a suitable solvent like chloroform (B151607) or dichloromethane.

-

Addition of Reducing Agent: Add a reducing agent such as phosphorus trichloride (B1173362) (PCl₃) (1.1-1.5 eq.) dropwise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for a few hours. Monitor the reaction to completion by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and neutralize with a base (e.g., sodium bicarbonate).

-

Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 3-Chloro-2,6-dimethylpyridine can be purified by distillation or column chromatography.

| Parameter | Value | Reference (Analogous) |

| Starting Material | 3-Chloro-2,6-dimethylpyridine N-oxide | [3] |

| Reducing Agent | Phosphorus trichloride (PCl₃) | [3] |

| Solvent | Chloroform or Dichloromethane | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Reaction Time | 2-4 hours | [3] |

| Typical Yield | High | [3] |

Table 3: Summary of reaction parameters for the deoxygenation of 3-Chloro-2,6-dimethylpyridine N-oxide.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of 3-Chloro-2,6-dimethylpyridine via the N-oxide route.

Figure 2: Detailed experimental workflow for the synthesis of 3-Chloro-2,6-dimethylpyridine.

Conclusion

The synthesis of 3-Chloro-2,6-dimethylpyridine is most strategically accomplished through a multi-step route involving the corresponding N-oxide intermediate. This method, while longer than direct chlorination, offers superior control over the regiochemical outcome, which is a critical consideration in the synthesis of specifically substituted pyridine derivatives for applications in drug discovery and materials science. The experimental protocols and data presented in this guide provide a solid foundation for the successful laboratory preparation of this valuable chemical building block. Researchers should note that the chlorination step is the most challenging in terms of achieving high yields of the desired 3-chloro isomer and may require optimization of reaction conditions.

References

3-Chloro-2,6-dimethylpyridine physical properties

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2,6-dimethylpyridine

Introduction

3-Chloro-2,6-dimethylpyridine, with the Chemical Abstracts Service (CAS) registry number 2405-06-3, is a substituted pyridine (B92270) derivative.[1][2] Its chemical structure consists of a pyridine ring with a chlorine atom at the 3-position and methyl groups at the 2- and 6-positions. This guide provides a comprehensive overview of its core physical properties, offering valuable data for researchers, scientists, and professionals in drug development. The document outlines key physical constants and details the experimental methodologies for their determination.

Physical Properties of 3-Chloro-2,6-dimethylpyridine

The quantitative physical properties of 3-Chloro-2,6-dimethylpyridine are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol [1][3] |

| Boiling Point | 172.4 °C at 760 mmHg[2] |

| 65-69 °C at 11 mmHg[1] | |

| Melting Point | Data not readily available[1] |

| Density | 1.113 g/cm³[2] |

| Refractive Index | 1.523[2] |

| Vapor Pressure | 1.78 mmHg at 25°C[2] |

| Flash Point | 72.4 °C[2] |

| Solubility | Data not readily available |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are standard procedures for organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp, characteristic value.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the finely powdered, dry sample of 3-Chloro-2,6-dimethylpyridine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil) or a melting point apparatus.

-

Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution. The rate of heating should be around 1-2°C per minute near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded. This range is the melting point of the substance.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of 3-Chloro-2,6-dimethylpyridine is placed in a distillation flask. The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heating: The distillation flask is heated gently.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Methodology: Capillary Method (for small quantities)

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

The setup, along with a thermometer, is heated slowly and uniformly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted as the boiling point.

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask of known volume) is weighed accurately.

-

Mass of Pycnometer with Sample: The pycnometer is filled with 3-Chloro-2,6-dimethylpyridine, ensuring no air bubbles are trapped, and weighed again.

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed. The volume of the pycnometer can be calculated from the mass and density of the reference liquid.

-

Calculation: The density of 3-Chloro-2,6-dimethylpyridine is calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Test

-

Solvent Selection: A range of common laboratory solvents should be used, such as water, ethanol, acetone, diethyl ether, and toluene, to represent a spectrum of polarities.

-

Procedure:

-

Approximately 0.1 g of 3-Chloro-2,6-dimethylpyridine is placed into a test tube.

-

3 mL of the chosen solvent is added to the test tube.

-

The mixture is agitated vigorously for 1-2 minutes at room temperature.

-

The mixture is visually inspected to determine if the solute has completely dissolved.

-

-

Classification: The solubility is typically classified as "soluble" (dissolves completely), "partially soluble" (some but not all dissolves), or "insoluble" (no visible dissolution).

Visualizations

The following diagram illustrates the general workflow for determining the boiling point of a liquid organic compound using the capillary method.

Caption: Workflow for Boiling Point Determination.

References

3-Chloro-2,6-dimethylpyridine: A Technical Guide for Researchers

CAS Number: 2405-06-3

This technical guide provides an in-depth overview of 3-Chloro-2,6-dimethylpyridine, a substituted pyridine (B92270) derivative of significant interest to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis and purification protocols, chemical reactivity, and applications as a versatile building block in medicinal chemistry.

Chemical and Physical Properties

3-Chloro-2,6-dimethylpyridine is a halogenated derivative of 2,6-lutidine. Its physicochemical properties are crucial for its handling, reaction setup, and analytical characterization. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2405-06-3 | [1] |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1] |

| Density | 1.113 g/cm³ | [1] |

| Boiling Point | 172.4 °C at 760 mmHg | [1] |

| Flash Point | 72.4 °C | [1] |

| Refractive Index | 1.523 | [1] |

| Vapor Pressure | 1.78 mmHg at 25 °C | [1] |

| XLogP3 | 2.3 | [1] |

Synthesis and Purification

The synthesis of 3-Chloro-2,6-dimethylpyridine can be approached through several routes common in heterocyclic chemistry. A plausible and effective method involves the direct chlorination of 2,6-dimethylpyridine (B142122). The regioselectivity of this reaction can be influenced by the choice of chlorinating agent and reaction conditions.

Experimental Protocol: Direct Chlorination of 2,6-Dimethylpyridine

This protocol describes a method for the synthesis of 3-Chloro-2,6-dimethylpyridine.

Materials:

-

2,6-Dimethylpyridine (2,6-Lutidine)

-

N-Chlorosuccinimide (NCS)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2,6-dimethylpyridine (1 equivalent) in dichloromethane. Cool the solution to 0-5 °C in an ice bath.

-

Acidification: Slowly add concentrated sulfuric acid (1.1 equivalents) to the solution while maintaining the temperature below 10 °C.

-

Chlorination: Dissolve N-Chlorosuccinimide (1.05 equivalents) in dichloromethane and add it dropwise to the reaction mixture over 1-2 hours. Maintain the temperature at 0-5 °C throughout the addition.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure 3-Chloro-2,6-dimethylpyridine.

Chemical Reactivity

The chemical reactivity of 3-Chloro-2,6-dimethylpyridine is primarily dictated by the pyridine ring and its substituents.

-

Pyridine Ring: The nitrogen atom imparts a degree of electron deficiency to the ring, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. However, the presence of electron-donating methyl groups can modulate this reactivity.

-

Chloro Group: The chlorine atom at the 3-position is less activated towards nucleophilic aromatic substitution compared to halogens at the 2- or 4-positions. Nevertheless, under specific conditions, such as with strong nucleophiles or in the presence of a catalyst, it can be displaced. This position is also suitable for participating in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, a key strategy in drug discovery.

-

Methyl Groups: The methyl groups can undergo oxidation or halogenation under appropriate conditions, offering further avenues for chemical modification.

Applications in Drug Development

While 3-Chloro-2,6-dimethylpyridine is not a final drug product, it serves as a valuable intermediate and building block in medicinal chemistry. The pyridine scaffold is a privileged structure, present in numerous FDA-approved drugs. Substituted chloropyridines are crucial for generating libraries of novel compounds for biological screening.[2][3]

The strategic placement of the chloro and dimethyl groups on the pyridine ring offers a unique template for creating diverse molecular architectures. The chloro group acts as a versatile handle for introducing various functional groups through cross-coupling reactions, enabling the exploration of the chemical space around the pyridine core. This approach is fundamental to structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity and pharmacokinetic properties.[2][4]

Derivatives of 3-chloro-azetidin-2-one have shown interesting antiproliferative activity on human breast cancer cell lines.[5] Furthermore, various derivatives of 6-chloro-pyridin-2-yl-amine have been synthesized and screened for antibacterial and antifungal activities.[6] These examples highlight the potential of chloropyridine derivatives in the development of new therapeutic agents.

Analytical Methods

The characterization of 3-Chloro-2,6-dimethylpyridine and its reaction products is essential for confirming its identity, purity, and structure. A combination of analytical techniques is typically employed.

| Analytical Technique | Purpose | Key Parameters & Expected Results |

| ¹H NMR Spectroscopy | Structural elucidation and confirmation. | Aromatic protons on the pyridine ring, and two singlets for the non-equivalent methyl groups. Chemical shifts will be influenced by the chloro substituent. |

| ¹³C NMR Spectroscopy | Structural confirmation by identifying all unique carbon atoms. | Signals corresponding to the seven carbon atoms in the molecule. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and molecular weight confirmation. | A single major peak in the chromatogram indicating purity. The mass spectrum should show the molecular ion peak (m/z ≈ 141) and a characteristic isotopic pattern for a monochlorinated compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A sharp, single peak under appropriate reverse-phase conditions (e.g., C18 column with a water/acetonitrile mobile phase). |

Handling, Storage, and Safety

3-Chloro-2,6-dimethylpyridine should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

First Aid: In case of skin contact, wash off immediately with plenty of soap and water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. Seek medical attention if symptoms persist.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Chloro-2,6-dimethylpyridine is a valuable chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an important building block for the synthesis of novel heterocyclic compounds. This guide provides a comprehensive overview for researchers to facilitate its safe and effective use in the laboratory.

References

- 1. 3-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Chloro-2,6-dimethylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Chloro-2,6-dimethylpyridine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from analogous compounds, primarily the parent molecule 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine) and various other chlorinated pyridines, to predict and interpret the expected spectroscopic signatures. This document is intended to serve as a valuable resource for researchers in compound identification, characterization, and method development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 3-Chloro-2,6-dimethylpyridine based on established spectroscopic principles and data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-4 | 7.2 - 7.4 | Doublet | 8 - 9 | The electron-withdrawing effect of the chlorine atom at the adjacent C-3 position is expected to shift this proton downfield compared to the corresponding proton in 2,6-lutidine (typically ~7.0 ppm). |

| H-5 | 6.9 - 7.1 | Doublet | 8 - 9 | This proton is expected to be the most upfield of the aromatic protons due to its meta relationship to the chlorine atom. |

| 2-CH₃ | 2.5 - 2.6 | Singlet | - | The chemical shift is anticipated to be slightly downfield compared to 2,6-lutidine (typically ~2.5 ppm) due to the influence of the adjacent chlorine. |

| 6-CH₃ | 2.4 - 2.5 | Singlet | - | This methyl group is further from the chlorine and its chemical shift is expected to be closer to that of the methyl groups in 2,6-lutidine. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 158 - 162 | The carbon bearing the methyl group and adjacent to the nitrogen is expected to be significantly downfield. |

| C-3 | 130 - 135 | The direct attachment of the electronegative chlorine atom will cause a significant downfield shift for this carbon. |

| C-4 | 138 - 142 | This carbon is expected to be deshielded due to its position relative to the nitrogen and the chlorine atom. |

| C-5 | 120 - 125 | This carbon is anticipated to be the most upfield of the aromatic carbons. |

| C-6 | 156 - 160 | Similar to C-2, this carbon is deshielded due to the adjacent nitrogen and methyl group. |

| 2-CH₃ | 22 - 25 | The chemical shift is expected to be in the typical range for methyl groups on a pyridine (B92270) ring. |

| 6-CH₃ | 20 - 23 | This methyl group is expected to have a slightly more upfield chemical shift compared to the 2-CH₃ group. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H (methyl) | 2850 - 3000 | Medium | Symmetric and asymmetric stretching vibrations of the methyl C-H bonds. |

| C=N (pyridine ring) | 1550 - 1600 | Strong | Stretching vibration of the carbon-nitrogen double bond within the aromatic ring. |

| C=C (pyridine ring) | 1450 - 1500 | Strong | Stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| C-Cl | 700 - 800 | Strong | Stretching vibration of the carbon-chlorine bond. |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Identity | Notes |

| 141/143 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1. |

| 126/128 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. The isotopic pattern for chlorine will be retained. |

| 106 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 91 | [M - Cl - CH₃]⁺ | Subsequent loss of a methyl group after the loss of chlorine. |

Experimental Protocols

The following sections describe the general experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 3-Chloro-2,6-dimethylpyridine (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, it can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: In the ion source, the sample molecules are ionized. Electron ionization (EI) is a common technique that often leads to extensive fragmentation, providing structural information.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Chloro-2,6-dimethylpyridine.

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

This diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of 3-Chloro-2,6-dimethylpyridine.

Caption: Complementary nature of spectroscopic data.

An In-depth Technical Guide to the Solubility of 3-Chloro-2,6-dimethylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical physicochemical property that influences reaction kinetics, purification strategies, formulation development, and overall process scalability. This technical guide addresses the solubility of 3-Chloro-2,6-dimethylpyridine, a substituted pyridine (B92270) derivative relevant in chemical synthesis. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework of standardized experimental protocols for its determination. Detailed methodologies for the widely accepted isothermal shake-flask method, followed by various analytical quantification techniques, are presented. This guide is intended to be a practical resource for laboratory professionals to generate reliable and reproducible solubility data.

Introduction

3-Chloro-2,6-dimethylpyridine (CAS No: 2405-06-3) is a halogenated pyridine derivative. Its structural features make it a valuable building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various organic solvents is paramount for optimizing synthetic routes, designing efficient crystallization and purification processes, and developing stable formulations. Accurate solubility data enables chemists and chemical engineers to select appropriate solvent systems, predict yields, and avoid issues related to precipitation or supersaturation.

This document outlines the established methodologies for determining the thermodynamic solubility of 3-Chloro-2,6-dimethylpyridine in a range of organic solvents.

Physicochemical Properties of 3-Chloro-2,6-dimethylpyridine

A summary of the key physicochemical properties is provided below for reference.

| Property | Value |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol [1] |

| Appearance | Not available |

| Boiling Point | 172.4 °C at 760 mmHg[2] |

| Density | 1.113 g/cm³[2] |

| Flash Point | 72.4 °C[2] |

| XLogP3 | 2.3[2] |

Experimental Protocols for Solubility Determination

The determination of the thermodynamic (equilibrium) solubility of a compound is most reliably achieved using the isothermal shake-flask method.[3][4][5] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached at a constant temperature.

The principle of this method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[3][4] Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique.

Apparatus and Materials:

-

Vials with screw caps (B75204) or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringes and solvent-resistant membrane filters (e.g., 0.22 µm PTFE) or centrifuge

-

Volumetric flasks and pipettes

-

The specific organic solvents of interest

-

3-Chloro-2,6-dimethylpyridine (solid)

Procedure:

-

Preparation: Add an excess amount of solid 3-Chloro-2,6-dimethylpyridine to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.[6]

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The required time can be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.[6]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a solvent-resistant syringe filter to remove all undissolved particles. This step is critical to prevent erroneously high results. Alternatively, the samples can be centrifuged at the same constant temperature, and the supernatant can be carefully collected.

The concentration of 3-Chloro-2,6-dimethylpyridine in the filtered saturated solution can be determined by several analytical methods.

3.2.1. Gravimetric Method

This is a simple and direct method suitable for non-volatile solutes and solvents.[7]

Procedure:

-

Pipette a precise volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Weigh the dish with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solute.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it again.

-

The difference between the final and initial weights of the dish provides the mass of the dissolved 3-Chloro-2,6-dimethylpyridine. The mass of the solvent can be calculated by subtracting the mass of the solute from the mass of the solution.

-

Solubility can be expressed as g/100 g solvent or other relevant units.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and widely used method for determining the concentration of a solute in a solution.[2] It is particularly useful for complex mixtures or when high sensitivity is required.

Procedure:

-

Method Development: Develop a suitable reversed-phase HPLC method with UV detection capable of resolving 3-Chloro-2,6-dimethylpyridine from any potential impurities.

-

Calibration Curve: Prepare a series of standard solutions of 3-Chloro-2,6-dimethylpyridine of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

3.2.3. UV-Vis Spectroscopy

This method is applicable if 3-Chloro-2,6-dimethylpyridine exhibits significant absorbance at a specific wavelength in the UV-Vis spectrum and the solvent used is transparent in that region.[8][9]

Procedure:

-

Determine λmax: Scan a dilute solution of 3-Chloro-2,6-dimethylpyridine in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.[8]

-

Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Calculate the concentration of the solute using the calibration curve and the dilution factor.

Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison.

Table 1: Solubility of 3-Chloro-2,6-dimethylpyridine in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g / 100 g solvent) | Solubility (mol / L) | Mole Fraction (x) |

|---|---|---|---|---|

| e.g., Methanol | 25.0 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Ethanol | 25.0 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Acetone | 25.0 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Toluene | 25.0 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | 25.0 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Dichloromethane | 25.0 | Data to be determined | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of 3-Chloro-2,6-dimethylpyridine.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. pharmaguru.co [pharmaguru.co]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. tandfonline.com [tandfonline.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3-Chloro-2,6-dimethylpyridine

This guide provides essential physicochemical data for 3-Chloro-2,6-dimethylpyridine, a chemical compound relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of 3-Chloro-2,6-dimethylpyridine are summarized below. These values are critical for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.

| Property | Value |

| Molecular Formula | C7H8ClN[1][2] |

| Molecular Weight | 141.598 g/mol [1] |

| Exact Mass | 141.035 Da[1] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

Caption: Relationship between chemical identity, formula, and molecular weight.

References

A Technical Guide to 3-Chloro-2,6-dimethylpyridine for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Potential Applications in Medicinal Chemistry

Abstract

3-Chloro-2,6-dimethylpyridine, a substituted pyridine (B92270) derivative, is a versatile chemical intermediate with significant potential in the fields of pharmaceutical and materials science. Its unique structural features, including the presence of a reactive chlorine atom and two methyl groups on the pyridine ring, make it a valuable building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the commercial suppliers of 3-Chloro-2,6-dimethylpyridine, its physicochemical properties, detailed hypothetical experimental protocols for its synthesis and key reactions, and an exploration of its potential applications in drug discovery, including a discussion of a plausible biological signaling pathway.

Commercial Availability and Physicochemical Properties

3-Chloro-2,6-dimethylpyridine is commercially available from a number of chemical suppliers, catering to both research and industrial scale requirements. The compound is typically offered at various purity levels. A summary of key physicochemical data is presented in Table 1, and a list of some commercial suppliers is provided in Table 2.

Table 1: Physicochemical Properties of 3-Chloro-2,6-dimethylpyridine

| Property | Value | Reference |

| CAS Number | 2405-06-3 | [1][2] |

| Molecular Formula | C₇H₈ClN | [1][2] |

| Molecular Weight | 141.60 g/mol | [1][2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | 65-69 °C at 11 mmHg | |

| IUPAC Name | 3-chloro-2,6-dimethylpyridine | [1] |

| SMILES | CC1=C(C=CC(=N1)C)Cl | [2] |

| InChIKey | SXNDVEZEFRURCE-UHFFFAOYSA-N | [1] |

Table 2: Commercial Suppliers of 3-Chloro-2,6-dimethylpyridine

| Supplier | Location | Purity/Grades Offered |

| CHEMLYTE SOLUTIONS CO.,LTD | China | Industrial Grade |

| Exclusive Chemistry Ltd | - | Not specified |

| SynQuest Laboratories | Alachua, FL, USA | Not specified |

| Sigma-Aldrich | Global | AldrichCPR (for early discovery research) |

| R&D Chemicals | - | Not specified |

Note: This is not an exhaustive list of suppliers. Availability and specifications should be confirmed directly with the suppliers.

Synthesis and Reactions: Experimental Protocols

Hypothetical Synthesis of 3-Chloro-2,6-dimethylpyridine

The direct chlorination of 2,6-lutidine (2,6-dimethylpyridine) is a feasible approach. The following protocol is a hypothetical procedure based on general methods for the chlorination of pyridine rings.

Materials:

-

2,6-Lutidine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (B52724) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-lutidine (1.0 equivalent) and anhydrous acetonitrile.

-

Stir the solution at room temperature under a nitrogen atmosphere.

-

Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise over 15 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-Chloro-2,6-dimethylpyridine.

Suzuki-Miyaura Cross-Coupling Reaction

The chlorine atom at the 3-position of the pyridine ring can be readily displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This is a powerful method for introducing aryl or heteroaryl substituents.

Materials:

-

3-Chloro-2,6-dimethylpyridine

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a Schlenk flask, add 3-Chloro-2,6-dimethylpyridine (1.0 equivalent), arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the corresponding 3-aryl-2,6-dimethylpyridine.

Potential Applications in Drug Discovery and Medicinal Chemistry

The substituted pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The presence of a chlorine atom in 3-Chloro-2,6-dimethylpyridine offers a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of 3-Chloro-2,6-dimethylpyridine could potentially be investigated for a range of therapeutic targets. For instance, studies on structurally related 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown promising anti-cancer activity, suggesting that the chloro-substituted pyridine core may be a valuable pharmacophore in oncology.[3] These compounds were found to induce apoptosis by increasing the expression of p53 and Bax.[3]

Hypothetical Signaling Pathway Involvement

Based on the observed activities of similar heterocyclic compounds, derivatives of 3-Chloro-2,6-dimethylpyridine could potentially modulate key signaling pathways implicated in cancer and other diseases. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Dysregulation of the JAK/STAT pathway is a hallmark of many cancers and inflammatory diseases.

A hypothetical scenario involves a derivative of 3-Chloro-2,6-dimethylpyridine acting as an inhibitor of a JAK kinase. By binding to the ATP-binding site of the kinase, the compound could prevent the phosphorylation and activation of STAT proteins. This would, in turn, block the transcription of target genes involved in cell proliferation, survival, and inflammation.

Conclusion

3-Chloro-2,6-dimethylpyridine is a commercially available and synthetically versatile building block with considerable potential for applications in drug discovery and materials science. Its reactivity, particularly at the chloro-substituted position, allows for the straightforward synthesis of diverse libraries of compounds for biological screening. The pyridine core is a well-established pharmacophore, and the insights from related structures suggest that derivatives of 3-Chloro-2,6-dimethylpyridine could be promising candidates for targeting a variety of diseases, potentially through the modulation of critical signaling pathways such as the JAK/STAT pathway. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chloro-2,6-dimethylpyridine (CAS No. 2405-06-3), a chemical intermediate utilized in pharmaceutical and agrochemical research. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety protocols and data from structurally similar compounds to ensure a conservative and robust approach to its handling.

Hazard Identification and Classification

While a comprehensive GHS classification for 3-Chloro-2,6-dimethylpyridine is not uniformly available, related compounds exhibit properties that warrant a cautious approach. Based on data for analogous chlorinated pyridines, this substance should be treated as potentially harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.

Physical and Chemical Properties

A summary of the known physical and chemical properties of 3-Chloro-2,6-dimethylpyridine is presented below. This information is critical for the safe design of experiments and for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1] |

| Boiling Point | 172.4°C at 760 mmHg | [1] |

| Flash Point | 72.4°C | [1] |

| Density | 1.113 g/cm³ | [1] |

| Vapor Pressure | 1.78 mmHg at 25°C | [1] |

| Refractive Index | 1.523 | [1] |

Toxicological Data (Analog Compounds)

| Metric | Value | Species | Reference |

| LD50 (Dermal) | 1000 mg/kg | Based on structural analogs | [2] |

| LD50 (Inhalation) | 10000 mg/m³ | Based on structural analogs | [2] |

Ecotoxicity Data (Analog Compounds)

Similarly, specific ecotoxicity data for 3-Chloro-2,6-dimethylpyridine is limited. The table below shows data for 2,6-Dimethylpyridine, which can be used as a surrogate to estimate potential environmental impact.

| Metric | Value | Species | Exposure Time | Reference |

| EC50 | 694 mg/L | Tetrahymena pyriformis | 72 h | |

| EC50 | 117 mg/L | Photobacterium phosphoreum | 30 min | |

| log Pow | 0.109 (at 25°C) | - | - |

Experimental Protocols

Standard Handling Procedure

This protocol outlines the essential steps for safely handling 3-Chloro-2,6-dimethylpyridine in a laboratory setting.

-

Preparation :

-

Ensure a well-ventilated work area, preferably a chemical fume hood.[3]

-

Verify the functionality of emergency equipment, including safety shower and eyewash station.

-

Don appropriate Personal Protective Equipment (PPE):

-

-

Handling :

-

Storage :

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage container should be clearly labeled with the chemical name and any hazard warnings.

-

Emergency Spill Response Protocol

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

-

Immediate Actions :

-

Evacuate non-essential personnel from the immediate spill area.[3]

-

If the spill is flammable, eliminate all ignition sources.

-

Increase ventilation in the area, if safe to do so.

-

-

Containment and Cleanup :

-

Decontamination :

-

Clean the spill area thoroughly with soap and water.

-

Dispose of all contaminated cleaning materials as hazardous waste.

-

Waste Disposal Protocol

Proper disposal of 3-Chloro-2,6-dimethylpyridine is crucial to prevent environmental harm.

-

Waste Identification :

-

Classify waste containing 3-Chloro-2,6-dimethylpyridine as hazardous waste. As a halogenated organic compound, it may fall under specific waste codes (e.g., EPA F-list for spent solvents).[5]

-

-

Collection and Storage :

-

Collect waste in a chemically compatible, leak-proof container with a secure lid.

-

Label the container clearly as "Hazardous Waste" and list the full chemical name.[5]

-

Store the waste container in a designated satellite accumulation area.

-

-

Disposal :

-

Arrange for pickup and disposal by a licensed hazardous waste management company.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Visual Workflow Diagrams

The following diagrams, created using Graphviz, illustrate key safety and handling workflows.

Caption: Standard Handling Workflow for 3-Chloro-2,6-dimethylpyridine.

Caption: Emergency Spill Response for 3-Chloro-2,6-dimethylpyridine.

Caption: Waste Disposal Workflow for 3-Chloro-2,6-dimethylpyridine.

References

A Comprehensive Technical Guide to the Stability and Storage of 3-Chloro-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Chloro-2,6-dimethylpyridine (CAS No. 2405-06-3), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to proper handling and storage protocols is critical to ensure the compound's integrity, maximize its shelf life, and maintain a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-Chloro-2,6-dimethylpyridine is presented in Table 1. These properties are fundamental to understanding its behavior and handling requirements.

Table 1: Physical and Chemical Properties of 3-Chloro-2,6-dimethylpyridine

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.6 g/mol | [1] |

| Appearance | Liquid | [2] |

| Melting Point | -6 °C (21 °F) | [3] |

| Boiling Point | 143 - 145 °C (289 - 293 °F) | [3] |

| Flash Point | 72.4 °C | [4] |

| Density | 0.92 g/cm³ at 25 °C (77 °F) | [3] |

| Vapor Pressure | 1.78 mmHg at 25 °C | [4] |

Chemical Stability

3-Chloro-2,6-dimethylpyridine is a stable compound under standard ambient conditions.[3] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

General Stability

The product is chemically stable under normal room temperature and pressure.[3] It is not prone to spontaneous polymerization.

Conditions to Avoid

To maintain the integrity of 3-Chloro-2,6-dimethylpyridine, the following conditions must be avoided:

-

Heat, Flames, and Ignition Sources: This compound is a flammable liquid and vapor.[3] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[5] Vapor-air mixtures can be explosive, especially with intense warming.[3]

-

Static Discharge: Precautionary measures against static discharge should be taken, as this can be an ignition source.[3]

Incompatible Materials

Violent reactions can occur with the following classes of chemicals:

Hazardous Decomposition Products

In the event of a fire or thermal decomposition, hazardous gases and vapors may be released, including:

-

Hydrogen chloride gas[6]

A summary of stability and reactivity information is provided in Table 2.

Table 2: Stability and Reactivity Summary

| Parameter | Description | Reference |

| Reactivity | Vapour/air-mixtures are explosive at intense warming. | [3] |

| Chemical Stability | Stable under standard ambient conditions (room temperature). | [3] |

| Hazardous Reactions | Violent reactions are possible with strong oxidizing agents, acid halides, and acids. | [3] |

| Conditions to Avoid | Heat, flames, sparks, static discharge, and moisture. | [3][5] |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, and chloroformates. | [3][5] |

| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride. | [5][6] |

Storage and Handling

Proper storage and handling are paramount for maintaining the quality of 3-Chloro-2,6-dimethylpyridine and ensuring user safety.

Storage Conditions

-

Ventilation: Store in a dry, cool, and well-ventilated place.[3][5]

-

Container: Keep the container tightly closed.[2][3][5] Suitable packaging materials include mild steel drums and polyethylene (B3416737) or polypropylene (B1209903) containers.[2][3] Ensure all containers are clearly labeled and free from leaks.[2]

-

Temperature: The recommended storage temperature is typically indicated on the product label.[3]

-

Inert Atmosphere: For enhanced stability, especially for long-term storage, storing under an inert atmosphere is recommended.[5]

-

Segregation: Store away from incompatible materials, heat, and sources of ignition in a designated flammables area.[3][5]

Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including flame-retardant antistatic gear, chemical-resistant gloves, and safety goggles or a face shield.[3][4]

-

Ventilation: Use only in areas with adequate ventilation, such as a chemical fume hood.[2]

-

Safe Practices: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[2] Wash hands thoroughly after handling.[2] When handling, do not eat, drink, or smoke.[2] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3]

The logical workflow for the safe handling and storage of 3-Chloro-2,6-dimethylpyridine is illustrated in the diagram below.

Caption: Workflow for Handling and Storage.

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols for 3-Chloro-2,6-dimethylpyridine are not publicly available in the cited literature, a general workflow for assessing the stability of a chemical compound is described below. Such studies are typically conducted by manufacturers to establish shelf life and recommended storage conditions.

General Experimental Workflow for Chemical Stability Testing

-

Sample Preparation: Aliquots of 3-Chloro-2,6-dimethylpyridine from a single batch are placed in appropriate, sealed containers (e.g., amber glass vials with inert caps).

-

Stress Conditions: Samples are exposed to a range of accelerated and long-term storage conditions. These typically include:

-

Elevated Temperature: Samples are stored at various temperatures (e.g., 40°C, 50°C, 60°C) to accelerate degradation.

-

Humidity: Samples are exposed to different relative humidity levels (e.g., 75% RH).

-

Light Exposure: Samples are exposed to controlled UV and visible light to assess photostability, often in a photostability chamber.

-

-

Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: At each time point, the samples are analyzed for:

-

Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the parent compound and detect any degradation products.

-

Appearance: Visual inspection for any changes in color or physical state.

-

Identification of Degradants: If significant degradation is observed, techniques such as LC-MS or GC-MS are used to identify the structure of the degradation products.

-

-

Data Evaluation: The rate of degradation is calculated, and the shelf life is extrapolated based on the data, often using Arrhenius kinetics for temperature-dependent degradation.

The following diagram illustrates a generalized workflow for a chemical stability study.

Caption: Generalized Stability Study Workflow.

Visualization of Chemical Reactivity Hazards

The relationship between instability factors and potential hazardous outcomes for 3-Chloro-2,6-dimethylpyridine is crucial to understand for risk assessment. The diagram below illustrates these connections.

Caption: Reactivity Hazard Relationships.

This guide consolidates critical information on the stability and storage of 3-Chloro-2,6-dimethylpyridine based on available safety data. For all laboratory work, users should consult the most current Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and regulatory safety guidelines.

References

- 1. CAS 2405-06-3 | 3H32-5-CR | MDL MFCD08361657 | 3-Chloro-2,6-dimethylpyridine | SynQuest Laboratories [synquestlabs.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

crystal structure of 3-Chloro-2,6-dimethylpyridine

An In-depth Technical Guide on the Characterization of 3-Chloro-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,6-dimethylpyridine is a substituted pyridine (B92270) derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is crucial for elucidating its structure-activity relationships and for rational drug design. While a specific crystal structure for 3-Chloro-2,6-dimethylpyridine is not publicly available in crystallographic databases as of the latest search, this guide outlines the standard experimental procedures for determining the crystal structure of such a small molecule. Furthermore, it presents the known physicochemical properties of the compound and provides a generalized workflow for its characterization and potential development.

Physicochemical Properties of 3-Chloro-2,6-dimethylpyridine

A summary of the key physical and chemical properties of 3-Chloro-2,6-dimethylpyridine is provided in the table below. This data is essential for its handling, characterization, and application in further research.

| Property | Value | Source |

| Molecular Formula | C7H8ClN | PubChem[1] |

| InChI | InChI=1S/C7H8ClN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3 | SpectraBase[2] |

| InChIKey | SXNDVEZEFRURCE-UHFFFAOYSA-N | SpectraBase[2] |

| CAS Number | Not Available | - |

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the molecular structure of a small organic compound like 3-Chloro-2,6-dimethylpyridine at atomic resolution is primarily achieved through single-crystal X-ray diffraction.[3][4][5] The following protocol describes the typical steps involved in this process.

Crystallization

The initial and often most challenging step is to obtain a high-quality single crystal of the compound.[4][5] The crystal should ideally be 0.1-0.5 mm in each dimension, with a well-defined shape and no visible defects.[4] Several methods can be employed for crystallization:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined through screening various options.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a sealed container with a reservoir of a less soluble solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound solution can induce crystallization. Common methods include hanging drop and sitting drop vapor diffusion.[6]

-

Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

For difficult-to-crystallize small molecules, co-crystallization with a "crystallization chaperone" can be a successful strategy.[7]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while it is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[6]

Structure Solution and Refinement

The collected diffraction data, which consists of the intensities and positions of the diffracted X-ray beams, is processed to determine the unit cell parameters and space group of the crystal. The phase problem, a central challenge in crystallography, is then addressed to reconstruct the electron density map of the molecule.[5] For small molecules, direct methods are often successful in solving the phase problem.[5]

From the electron density map, an initial model of the molecular structure is built. This model is then refined against the experimental data to improve the atomic positions, thermal parameters, and overall agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Logical Workflow for Small Molecule Characterization

The following diagram illustrates a typical workflow for the characterization and potential development of a novel small molecule like 3-Chloro-2,6-dimethylpyridine.

References

- 1. 3-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. rigaku.com [rigaku.com]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 3-Chloro-2,6-dimethylpyridine chemistry

An In-depth Technical Guide to the Chemistry of 3-Chloro-2,6-dimethylpyridine

Introduction

3-Chloro-2,6-dimethylpyridine, a halogenated derivative of 2,6-lutidine, is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The pyridine (B92270) core is a well-established "privileged scaffold" in drug design, appearing in numerous FDA-approved pharmaceuticals.[1][2] The strategic placement of a chlorine atom at the 3-position, flanked by two methyl groups, provides a unique combination of steric and electronic properties. This substitution pattern makes the compound an ideal substrate for a variety of chemical transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[3][4]

The chloro-substituent serves as a reactive handle, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This capability is crucial in the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[5][6] This guide provides a comprehensive review of the synthesis, reactivity, and applications of 3-Chloro-2,6-dimethylpyridine, offering detailed experimental protocols and data for laboratory professionals.

Physical and Chemical Properties

3-Chloro-2,6-dimethylpyridine is a compound whose properties are foundational to its use in synthesis. Key identifying information and physical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN | [7][8] |

| Molecular Weight | 141.6 g/mol | [7][8] |

| CAS Number | 2405-06-3 | [8] |

| IUPAC Name | 3-chloro-2,6-dimethylpyridine | [7] |

| SMILES | CC1=C(C=CC(=N1)C)Cl | [8] |

Spectroscopic Data

| Compound | Spectroscopy Type | Key Chemical Shifts (δ, ppm) | Solvent | Reference |

| 3-Chloro-2,6-dimethylpyridine-N-oxide | ¹³C NMR | Data available in source | CDCl₃ | [9] |

| 3-Chloro-4-nitro-2,6-dimethylpyridine-N-oxide | ¹³C NMR | Data available in source | Chloroform-d | [10] |

| 4-Chloro-2,6-dimethylpyridine | ¹H NMR | 2.51 (s, 6H), 6.99 (s, 2H) | CDCl₃ | [11] |

| 3-Bromo-6-chloro-2-methylpyridine | ¹H NMR | Full spectrum available in source | N/A | [12] |

Synthesis of 3-Chloro-2,6-dimethylpyridine

The synthesis of 3-Chloro-2,6-dimethylpyridine can be approached through several established methods for halogenating pyridine rings. One of the most effective strategies for introducing a chlorine atom at the 3-position is via the Sandmeyer reaction, starting from the corresponding 3-amino-2,6-dimethylpyridine.

Logical Workflow for Synthesis via Sandmeyer Reaction

References

- 1. dovepress.com [dovepress.com]

- 2. mdpi.com [mdpi.com]

- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rdchemicals.com [rdchemicals.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 4-Chloro-2,6-dimethylpyridine | 3512-75-2 [m.chemicalbook.com]

- 12. 3-Bromo-6-chloro-2-methylpyridine(132606-40-7) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-chloro-2,6-dimethylpyridine as a key building block. This sterically hindered chloropyridine derivative is an important synthetic intermediate in the development of novel pharmaceuticals and functional materials. The protocols outlined herein are based on established methodologies for challenging Suzuki couplings of heteroaryl chlorides and aim to provide a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl scaffolds. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. While aryl bromides and iodides are common substrates, the use of more readily available and cost-effective aryl chlorides, such as 3-chloro-2,6-dimethylpyridine, presents a greater challenge due to the strength of the C-Cl bond.[1]

The steric hindrance posed by the two methyl groups flanking the pyridine (B92270) nitrogen in 3-chloro-2,6-dimethylpyridine further complicates the reaction, necessitating carefully optimized conditions, including the choice of catalyst, ligand, base, and solvent system. This document provides recommended protocols and a summary of reaction parameters to facilitate the successful coupling of this substrate with a variety of boronic acids.

Key Reaction Parameters

The efficiency of the Suzuki coupling of 3-chloro-2,6-dimethylpyridine is highly dependent on the careful selection of several key parameters:

-

Palladium Catalyst: The choice of the palladium precursor is critical. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, pre-catalysts that readily form the active Pd(0) species are often more effective for challenging substrates.

-

Ligand: Bulky and electron-rich phosphine (B1218219) ligands are essential to promote the oxidative addition of the C-Cl bond to the palladium center. Ligands such as SPhos, XPhos, and RuPhos have shown success in similar systems. N-heterocyclic carbene (NHC) ligands can also be effective.

-

Base: The base plays a crucial role in the transmetalation step. Strong, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often employed to facilitate the reaction with sterically hindered substrates.

-

Solvent: Aprotic polar solvents such as 1,4-dioxane (B91453), toluene, and tetrahydrofuran (B95107) (THF), often in combination with water, are typically used. The choice of solvent can significantly impact the solubility of the reagents and the overall reaction rate.

-

Temperature: Elevated temperatures, typically in the range of 80-120 °C, are usually required to overcome the activation energy for the C-Cl bond cleavage.